1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene
Overview
Description
1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene is a useful research compound. Its molecular formula is C15H14BrClO3 and its molecular weight is 357.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Benzamide Derivatives
- Research has explored the synthesis of various non-peptide small molecular antagonist benzamide derivatives using related compounds. One such synthesis involved the reaction of a bromomethyl benzene derivative with other compounds to yield novel CCR5 antagonists, demonstrating the potential utility in drug development (H. Bi, 2015).
Development of CCR5 Antagonists
- Studies have focused on developing novel non-peptide CCR5 antagonists, which are important in the field of medicinal chemistry. This involves complex reactions where compounds similar to 1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene play a crucial role in the synthesis process, leading to the characterization of new compounds with potential biological activity (Cheng De-ju, 2014).
Photodynamic Therapy Applications
- A study on the synthesis of new zinc phthalocyanine derivatives, incorporating bromo-methoxy benzene structures, has shown potential for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Analytical Chemistry Applications
- In analytical chemistry, related bromo-methoxy benzene compounds have been studied for their structural and stereochemical properties. Such studies provide valuable information for understanding the behavior of these compounds in various chemical environments and their potential applications in material sciences and pharmaceuticals (Shiming Li et al., 1995).
Synthesis of Liquid Crystalline Materials
- Research on the synthesis of novel monomers containing para-methoxyazobenzene as the mesogenic group indicates the use of bromo-methoxy benzene compounds in developing materials with specific liquid crystalline properties. This has implications for advanced material science and technology (Guojie Wang et al., 2000).
Mechanism of Action
Target of Action
Based on its structure, it could potentially interact with proteins or enzymes that have affinity for aromatic compounds or halogens .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Compounds with similar structures often work through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .
Properties
IUPAC Name |
1-bromo-2-chloro-4-methoxy-5-[(4-methoxyphenyl)methoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO3/c1-18-11-5-3-10(4-6-11)9-20-15-7-12(16)13(17)8-14(15)19-2/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDYNXDWANNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2OC)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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